N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetically derived small molecule characterized by a fluorophenyl-acetamide backbone conjugated to a dihydropyridinone ring. Key structural features include:
- A 4-fluorophenyl group attached to the acetamide nitrogen, which may enhance lipophilicity and influence pharmacokinetics.
- A 3-[(4-methylpiperidin-1-yl)sulfonyl] substituent, introducing a sulfonamide group linked to a methylated piperidine ring.
The compound’s synthesis likely involves sulfonylation of the dihydropyridinone ring and subsequent coupling with 4-fluorophenyl-acetamide precursors. Its crystal structure, if resolved, may utilize programs like SHELXL for refinement, a common tool in small-molecule crystallography .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-14-8-11-23(12-9-14)28(26,27)17-3-2-10-22(19(17)25)13-18(24)21-16-6-4-15(20)5-7-16/h2-7,10,14H,8-9,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLLXTOFXAPRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body.
Mode of Action
It is believed to work by interacting with its targets, leading to changes in cellular processes.
Biochemical Pathways
It is likely that the compound’s interaction with its targets influences several biochemical pathways.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound.
Biological Activity
N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a fluorophenyl group, a piperidine moiety, and a sulfonamide functional group, which are known to influence its biological activity.
Research has indicated that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes : The compound has shown inhibitory effects on various enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurotransmission. The IC50 values for BChE and AChE were reported to be 46.42 µM and 157.31 µM, respectively .
- Anticancer Activity : A study indicated that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It was identified as a potential anticancer agent after screening a drug library on multicellular spheroids .
- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Study 1: Anticancer Screening
In a study published in 2019, researchers screened various compounds for their anticancer properties using multicellular spheroids as a model. This compound emerged as a promising candidate due to its ability to significantly reduce tumor growth and induce apoptosis in cancer cells .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound against neurodegenerative diseases. The results indicated that it could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its role as a pharmacological agent. The structure suggests that it may act on specific biological targets, particularly in the central nervous system and oncology.
Anticancer Activity
Research indicates that derivatives of compounds similar to N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibit anticancer properties. For instance, studies have shown that modifications to the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | MCF7 | 3.5 | |
| N-(4-fluorophenyl)-2-{...} | A549 | TBD |
Pharmacological Applications
The pharmacological profile of this compound suggests potential uses in treating neurological disorders and other conditions.
Neuropharmacology
Preliminary studies indicate that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could position it as a candidate for treating conditions such as depression or anxiety.
Case Study: Neuropharmacological Effects
A study investigating the effects of similar compounds on serotonin reuptake inhibition showed promising results, suggesting that modifications to the piperidine moiety could enhance efficacy against mood disorders .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications are crucial for enhancing biological activity.
Synthetic Pathways
Various synthetic routes have been explored, including:
- Condensation Reactions : Key reactions involve forming the dihydropyridine core through condensation of appropriate aldehydes and ketones.
Table 2: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Ketone | 85 |
| 2 | Cyclization | Base Catalyst | 90 |
| 3 | Sulfonation | Sulfonamide | 75 |
Conclusion and Future Directions
This compound shows promise in various applications ranging from anticancer therapies to neuropharmacology. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.
Future studies should focus on:
- Detailed pharmacokinetic profiling.
- Exploration of combination therapies with existing drugs.
As research progresses, this compound could become an integral part of therapeutic regimens in oncology and psychiatry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is part of a broader class of fluorophenyl-acetamide derivatives. Key analogs and their distinguishing features are summarized below:
Key Observations:
- Sulfonyl vs. Sulfanyl Groups: The target compound’s sulfonamide group (vs. sulfanyl in analogs) may improve oxidative stability and hydrogen-bonding capacity, critical for target engagement .
- Methylpiperidine vs.
- Dihydropyridinone Ring Position: The 3-sulfonyl substitution on the dihydropyridinone ring (vs. 5-sulfonyl in positional isomers) could alter conformational flexibility and intermolecular interactions.
Pharmacological and Physicochemical Insights
- Metabolic Stability: Sulfonamide groups generally resist metabolic degradation better than sulfanyl groups, suggesting the target compound may have a longer half-life than its sulfanyl-containing analogs .
- Solubility: The methylpiperidine group may reduce aqueous solubility compared to non-bulky substituents, necessitating formulation optimization.
- Target Affinity: The dihydropyridinone ring’s electron-deficient nature (due to the 2-oxo group) could enhance interactions with enzymes or receptors requiring polarized binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
